molecular formula C7H8FN3O B13921929 5-Amino-3-fluoro-N-methylpicolinamide

5-Amino-3-fluoro-N-methylpicolinamide

Cat. No.: B13921929
M. Wt: 169.16 g/mol
InChI Key: FTJQHNJHVMSTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C13H12FN3O2. It is an aromatic ether that appears as a white to yellow powder or crystals. This compound is known for its stability and non-reactivity under normal conditions of use, storage, and transport . It is used as a reagent in the synthesis of various pharmaceuticals, including Regorafenib, a multikinase inhibitor used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-N-methylpicolinamide involves several key steps:

Industrial Production Methods

The industrial production of this compound has been optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity. The process involves the use of inexpensive materials and avoids the formation of impurities, making it cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involve the conversion of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

5-Amino-3-fluoro-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In the case of Regorafenib synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug. The molecular targets and pathways involved in these transformations are specific to the synthesis process and the intended pharmaceutical application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-fluoro-N-methylpicolinamide is unique due to its specific chemical structure, which includes an amino group, a fluorine atom, and a methylpicolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of pharmaceuticals like Regorafenib .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-amino-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8FN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12)

InChI Key

FTJQHNJHVMSTLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.